molecular formula C8H6Cl2N4O2 B12639282 Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate CAS No. 919354-10-2

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

Cat. No.: B12639282
CAS No.: 919354-10-2
M. Wt: 261.06 g/mol
InChI Key: JTDSDQAZRPSQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C₈H₆Cl₂N₄O₂ It is a derivative of pyridine, characterized by the presence of azido and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate typically involves the reaction of 4,5,6-trichloropyridine-3-carboxylic acid with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without causing decomposition .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction forms triazoles, which are known for their stability and bioactivity. The azido group can also be reduced to an amine, which can then interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-azido-5-chloropyridine-3-carboxylate
  • Ethyl 4-azido-6-chloropyridine-3-carboxylate
  • Ethyl 4-azido-5,6-dibromopyridine-3-carboxylate

Uniqueness

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is unique due to the presence of both azido and dichloro substituents on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions .

Biological Activity

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an azido group, which is known for its reactivity in various chemical transformations, as well as a dichloropyridine moiety that may contribute to its pharmacological properties.

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, related compounds containing azido groups have been investigated for various biological effects:

  • Antimicrobial Potential : Compounds with azido groups are often explored for their antimicrobial properties. For instance, azido derivatives have been linked to activity against various pathogens due to their ability to disrupt cellular processes through reactive intermediates formed during metabolic pathways .
  • Antiviral Activity : The presence of halogenated and azido substituents in similar structures has been associated with antiviral activity. Research indicates that certain azido-containing compounds can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors .
  • Pharmacological Applications : The dichloropyridine structure may enhance binding affinity to biological targets due to its electron-withdrawing properties, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features and known activities of related compounds:

Compound NameStructural FeaturesKnown Biological Activities
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylateAmino group instead of azidoAntimicrobial activity observed
Ethyl 4-hydroxy-5,6-dichloropyridine-3-carboxylateHydroxy substituentPotential antioxidant properties
Ethyl 4-bromo-5,6-dichloropyridine-3-carboxylateBromine replaces azidoModerate antiviral activity reported

This comparative analysis highlights that while the azido group confers unique reactivity, other substituents also play significant roles in determining biological activity.

Case Studies and Research Findings

Several studies have indirectly contributed to understanding the potential applications of this compound:

Properties

CAS No.

919354-10-2

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

IUPAC Name

ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3

InChI Key

JTDSDQAZRPSQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.